molecular formula C16H21N5OS B2765976 4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034615-71-7

4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2765976
CAS No.: 2034615-71-7
M. Wt: 331.44
InChI Key: HENOYXXHXPGRAC-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
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Biological Activity

The compound 4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse pharmacological properties. The presence of a carboxamide group enhances its solubility and biological activity. The structural formula can be represented as follows:

C14H19N5OS\text{C}_{14}\text{H}_{19}\text{N}_{5}\text{OS}

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
21SK-MEL-24.27
22MCF-70.28
23HCT-11692.2

These studies suggest that modifications in the thiadiazole structure can significantly influence cytotoxicity against cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, thiadiazole derivatives have demonstrated anti-inflammatory properties. A study comparing various compounds showed that certain derivatives exhibited substantial inhibition of inflammatory responses in vitro:

CompoundInhibition (%) at 100 µMReference
4c75
8c70

The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX.

Mechanistic Insights

The mechanisms underlying the biological activities of thiadiazole derivatives include:

  • Inhibition of Cell Proliferation : Many studies indicate that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting cellular signaling pathways.
  • Targeting Specific Proteins : Compounds similar to the one have been shown to inhibit proteins like c-Met, which is involved in tumor growth and metastasis .
  • Anti-inflammatory Pathways : They may also modulate pathways related to inflammation by inhibiting NF-kB and MAPK signaling cascades.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A derivative exhibited an IC50 value of 0.52 µg/mL against A549 lung cancer cells, demonstrating potent anti-proliferative effects.
  • Case Study on Skin Cancer : Another study reported significant apoptosis induction in SK-MEL-2 cells treated with a similar thiadiazole derivative.

Properties

IUPAC Name

4-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-9-14(3-6-17-11)21-7-4-13(5-8-21)10-18-16(22)15-12(2)19-20-23-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENOYXXHXPGRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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